3-[2-(Trifluoromethoxy)phenyl]-1-propene
Description
3-[2-(Trifluoromethoxy)phenyl]-1-propene is an organofluorine compound featuring a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the ortho position, linked to a propene (allyl) chain. This structure combines the electron-withdrawing properties of the trifluoromethoxy group with the reactivity of the unsaturated alkene, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group enhances metabolic stability and lipophilicity, traits critical for bioactive molecules .
Properties
IUPAC Name |
1-prop-2-enyl-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-2-5-8-6-3-4-7-9(8)14-10(11,12)13/h2-4,6-7H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNZRUGQPZCEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of a suitable phenyl precursor, which can be achieved using reagents such as trifluoromethyl hypofluorite (CF₃OF) or trifluoromethyl iodide (CF₃I) in the presence of a base . The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of 3-[2-(Trifluoromethoxy)phenyl]-1-propene may involve large-scale trifluoromethoxylation processes using specialized equipment to handle the volatile and reactive nature of the trifluoromethylating agents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Trifluoromethoxy)phenyl]-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the propene chain into a saturated alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[2-(Trifluoromethoxy)phenyl]-1-propene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(Trifluoromethoxy)phenyl]-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the modulation of various biochemical pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Positional Isomers
3-[3-(Trifluoromethoxy)phenyl]-1-propene (meta-substituted):
Shifting the -OCF₃ group to the meta position reduces steric hindrance compared to the ortho-substituted target compound. This increases rotational freedom and may enhance solubility in polar solvents. However, the meta position diminishes electronic effects on the alkene’s reactivity .- This isomer is often preferred in polymer precursors due to its predictable reactivity .
Functional Group Variants
3-[2-(Trifluoromethyl)phenyl]-1-propene :
Replacing -OCF₃ with -CF₃ removes the oxygen bridge, increasing hydrophobicity but reducing polarity. This variant shows higher thermal stability but lower reactivity in nucleophilic environments compared to the trifluoromethoxy derivative.3-[2-(Methoxy)phenyl]-1-propene :
Substituting -OCF₃ with -OCH₃ eliminates fluorine’s electron-withdrawing effects. This results in decreased acidity of the aromatic ring and reduced resistance to oxidative degradation, limiting its utility in harsh reaction conditions.
Heterocyclic Analogs
The European Patent Application (2023) highlights compounds like 7-(piperazin-1-yl)-2-[3-(trifluoromethoxy)phenyl]-4H-pyrido[1,2-a]pyrimidin-4-one, which integrate the trifluoromethoxy phenyl group into complex heterocycles . While these molecules share the -OCF₃ moiety, their pyrido-pyrimidinone core and piperazine substituents confer distinct pharmacological properties, such as kinase inhibition. In contrast, 3-[2-(Trifluoromethoxy)phenyl]-1-propene serves as a simpler building block for synthesizing such advanced structures.
Key Data and Research Findings
Table 1: Comparative Properties of Selected Compounds
Reactivity and Stability
The ortho-substituted trifluoromethoxy group in the target compound induces steric strain, slightly reducing alkene reactivity compared to para-substituted analogs. However, its electron-withdrawing nature stabilizes transition states in Suzuki-Miyaura couplings, making it advantageous in cross-coupling reactions.
Industrial and Pharmaceutical Relevance
The compound’s balance of lipophilicity (LogP ~3.2) and moderate polarity makes it ideal for drug delivery systems. Its derivatives are explored in anti-inflammatory and CNS-targeted therapies, paralleling trends observed in patented trifluoromethoxy-containing pharmaceuticals .
Biological Activity
3-[2-(Trifluoromethoxy)phenyl]-1-propene, a compound featuring a trifluoromethoxy group, has garnered attention in various fields of research due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
This compound is characterized by its trifluoromethoxy substitution on the phenyl ring, which significantly influences its chemical reactivity and biological interactions. The synthesis typically involves the following steps:
- Starting Materials : The synthesis begins with readily available phenolic compounds and propene derivatives.
- Reagents : Common reagents include trifluoromethylating agents such as (trifluoromethyl)phenylsulfonium salts.
- Reaction Conditions : The reaction is usually conducted under controlled temperatures and inert atmospheres to prevent side reactions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Receptor Modulation : It may also act as a modulator for various receptors, particularly those involved in pain and inflammatory responses.
Anti-inflammatory Effects
Research indicates that compounds with trifluoromethoxy groups exhibit significant anti-inflammatory effects. A study investigated the pharmacokinetic profiles and anti-inflammatory activity of similar compounds, revealing that those containing trifluoromethoxy substitutions showed enhanced stability and efficacy in murine models .
| Compound | Biological Activity | Study Reference |
|---|---|---|
| This compound | Anti-inflammatory | |
| 1-(4-trifluoro-methoxy-phenyl)-3-(1-propionylpiperidin-4-yl)urea | Significant anti-inflammatory effects |
Antidepressant-Like Effects
Another area of interest is the compound's potential antidepressant-like effects. A related study explored the pharmacological properties of compounds containing trifluoromethyl groups, demonstrating their ability to modulate serotonergic systems, which are crucial for mood regulation .
Case Studies
- Anti-inflammatory Study : In a murine model, this compound was evaluated for its ability to reduce inflammation induced by lipopolysaccharide (LPS). Results indicated a significant reduction in inflammatory cytokines compared to controls .
- Antidepressant Research : A study focusing on similar compounds showed that they could effectively enhance serotonin levels in the brain, leading to improved mood in animal models. The modulation of serotonin receptors was identified as a key mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
